N-Benzyl L-Z-Valinamide
CAS No.:
Cat. No.: VC13625949
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O3 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | benzyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C20H24N2O3/c1-15(2)18(19(23)21-13-16-9-5-3-6-10-16)22-20(24)25-14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,21,23)(H,22,24) |
| Standard InChI Key | LIIPFWIZLJOOAS-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
N-Benzyl L-Z-Valinamide is defined by the IUPAC name benzyl (1S)-1-[(benzylamino)carbonyl]-2-methylpropylcarbamate, with a molecular formula of and a molecular weight of 340.42 g/mol . The "L-Z" designation specifies the stereochemical configuration of the valine moiety, with the (1S) configuration confirmed via its InChI code . The structure features two benzyl groups: one attached to the carbamate oxygen and another to the amide nitrogen, creating a sterically hindered environment that influences reactivity and binding interactions.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 20998-83-8 |
| Molecular Formula | |
| Molecular Weight | 340.42 g/mol |
| IUPAC Name | benzyl (1S)-1-[(benzylamino)carbonyl]-2-methylpropylcarbamate |
| Storage Conditions | Research use only |
Stereochemical and Functional Significance
The compound’s stereochemistry is critical to its biological interactions. The L-configuration at the valine residue aligns with naturally occurring amino acids, potentially enabling compatibility with enzymatic systems . The carbamate and amide functional groups contribute to hydrogen-bonding capacity, a trait exploited in drug design for target engagement .
Synthetic Methodologies and Green Chemistry Considerations
Conventional Amide-Bond Formation
Amide synthesis typically employs acid chlorides or coupling reagents. For example, Fennie and Roth (2018) compared three routes for synthesizing N-benzyl-3-phenylpropanamide, a structural analog :
-
Acid Chloride Route: Hydrocinnamic acid reacts with oxalyl chloride to form an acid chloride, followed by benzylamine addition. This method yielded 43% reaction mass efficiency (RME) but required hazardous reagents.
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HATU-Coupling Route: Using hexafluorophosphate-based reagents, this approach achieved higher yields (68% RME) but generated stoichiometric byproducts.
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Boric Acid Catalysis: A green chemistry method with water as the sole byproduct, yielding 89% atom economy and superior process mass intensity (PMI = 89) .
Table 2: Green Chemistry Metrics for Amide Synthesis
| Method | Atom Economy (%) | RME (%) | PMI | EcoScale |
|---|---|---|---|---|
| Acid Chloride | 76 | 43 | 132 | 54 |
| HATU Coupling | 32 | 68 | 105 | 41 |
| Boric Acid Catalysis | 89 | 82 | 89 | 48 |
While these data pertain to a different amide, they highlight scalable strategies applicable to N-Benzyl L-Z-Valinamide. The boric acid method’s low PMI and high atom economy suggest it as a viable route for eco-friendly synthesis.
Challenges in Steric Environments
The compound’s dual benzyl groups introduce steric hindrance, complicating traditional coupling methods. Catalytic approaches, such as those using boric acid, may mitigate these issues by avoiding bulky intermediates .
Pharmacological and Biological Activity Profiles
Antimicrobial and Cytotoxic Properties
Brevibacillin analogs with N-terminal lipid chains and d-amino acids have shown antimicrobial activity against drug-resistant pathogens . While N-Benzyl L-Z-Valinamide lacks a lipid tail, its amide bonds and aromatic groups may facilitate membrane disruption, a mechanism observed in cationic antimicrobial peptides . Cytotoxicity remains a concern, as seen in hemolysis assays of related compounds .
Structural and Comparative Analysis
Role of the Benzyl Motif
The benzyl group’s electron-rich aromatic system enhances binding to hydrophobic pockets in proteins, a feature leveraged in kinase and protease inhibitors . In N-Benzyl L-Z-Valinamide, the dual benzylation may enable multivalent interactions, though steric effects could limit bioavailability.
Comparative Analysis with Analogous Amides
While comparative data are scarce, the compound’s valine backbone differentiates it from simpler N-benzyl amides. For example, N-Benzyl glycine derivatives exhibit lower steric hindrance but reduced enzymatic stability .
Future Directions and Research Opportunities
Targeted Drug Design
Structural optimization—such as substituting benzyl groups with heteroaromatics—could enhance selectivity for neurological targets . Computational modeling of BChE binding sites may guide these modifications.
Green Synthesis Advancements
Adopting boric acid catalysis or mechanochemical methods could improve scalability and sustainability . Lifecycle assessments comparing synthetic routes will be critical for industrial adoption.
Interdisciplinary Applications
Beyond pharmacology, the compound’s rigid structure makes it a candidate for metal-organic frameworks (MOFs) in material science. Its amide bonds could also serve as linkers in polymer chemistry.
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